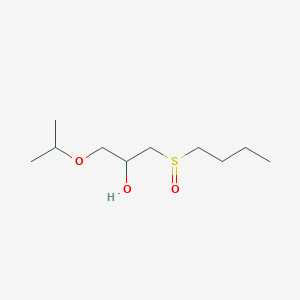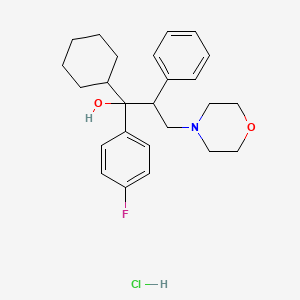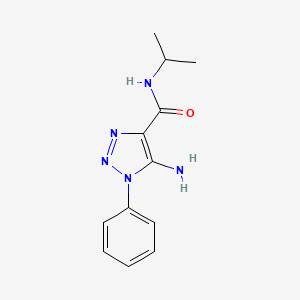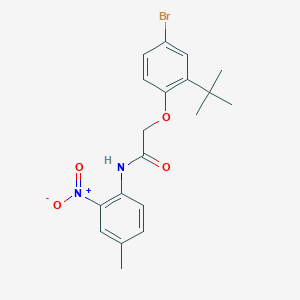![molecular formula C16H12N2O2S B5100422 N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5100422.png)
N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide, also known as NAT, is a chemical compound with potential applications in scientific research. NAT belongs to the family of thiazole derivatives, which have been extensively studied due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is not fully understood. However, studies have suggested that N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For example, N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has been reported to have various biochemical and physiological effects. Studies have shown that N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has also been shown to reduce inflammation in animal models of inflammation. In addition, N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has been reported to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is its potential as a lead compound for the development of new drugs. N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has been shown to have diverse biological activities, making it a promising candidate for further drug development. However, one limitation of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide. One direction is the development of new derivatives of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide, which may lead to the discovery of new drug targets. Finally, the potential of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide as a treatment for Alzheimer's disease and cancer should be further explored.
Synthesemethoden
The synthesis of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves the reaction between 2-aminothiazole and 1-naphthaldehyde in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide. The purity of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has antimicrobial, anti-inflammatory, and anticancer properties. N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-10(19)17-16-18-15(20)14(21-16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3,(H,17,18,19,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQOTGAFQHCPES-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=CC3=CC=CC=C32)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5100341.png)
![1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5100342.png)
![6-(4-methoxy-1-piperidinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5100348.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)

![4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B5100366.png)
![2,2'-(2,6-pyridinediyl)bis[N-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5100370.png)

![N~1~-(2-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5100393.png)

![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5100416.png)


![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5100434.png)